N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-21(9-8-17-5-2-1-3-6-17)24-19-10-13-26(14-11-19)22-25-20(16-28-22)18-7-4-12-23-15-18/h1-9,12,15-16,19H,10-11,13-14H2,(H,24,27)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFLYHAFMWBDTH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several analogs documented in the evidence, differing primarily in the amide substituent and thiazole/pyridine modifications. Key comparisons include:
A. N-Substituted Thiazole Benzamides ()
- Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Molecular Weight: ~493.4 g/mol. Key Features: A morpholinomethyl group at the thiazole 5-position and a dichlorobenzamide group.
Compound 9a () : 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide.
- Molecular Weight : 359.4 g/mol.
- Key Features : A methylsulfonyl group on the benzamide, which may enhance metabolic stability and hydrogen-bonding capacity.
- N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamide (): Key Features: Replacing benzamide with cyclopentanamide retains adenosine receptor affinity, highlighting the tolerance for non-aromatic amide substituents .
Comparison with Target Compound :
The cinnamamide group in the target compound introduces a larger aromatic system compared to benzamide or cyclopentanamide analogs. This could enhance binding to hydrophobic pockets in target proteins but may reduce solubility. The absence of electron-withdrawing groups (e.g., Cl, SO₂CH₃) may lower metabolic stability compared to 4d or 9a.
B. Piperidine-Linked Thiazole Derivatives ()
Compound 7b () : N-(1-(4-(3-Allylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide.
- Molecular Weight : 461.2 g/mol.
- Key Features : A trifluoromethyl group and allylureido side chain. The CF₃ group increases electronegativity and bioavailability.
Compound 45 () : N-(4-(4-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide.
- Yield : 9% (low yield indicates synthetic challenges).
- Key Features : A methylpiperazine group improves solubility, while the cyclopropanecarboxamide may confer conformational rigidity.
Comparison with Target Compound: The target’s piperidin-4-yl group is directly linked to the thiazole, unlike the benzyl-piperidine spacers in . The cinnamamide group lacks the ionizable amines seen in 45, possibly reducing water solubility.
Physicochemical and Pharmacological Trends
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Lipophilicity : The target compound’s cinnamamide group increases logP compared to benzamide analogs, which may enhance blood-brain barrier penetration but require formulation optimization for solubility.
Synthetic Accessibility : Low yields for cyclopropanecarboxamide derivatives (e.g., 45 at 9%) contrast with higher yields for trifluoromethyl analogs (e.g., 7b at 54.9%), suggesting the target’s synthesis may face challenges if complex coupling steps are involved .
Bioactivity Clues: Thiazole-pyridine scaffolds are associated with adenosine receptor binding () and kinase inhibition (). The cinnamamide’s extended aromatic system could target hydrophobic kinase pockets, similar to imidazopyridine GSK-3β inhibitors in .
Q & A
Q. Optimization strategies :
- Vary reaction solvents (e.g., DMF vs. THF) and temperatures to improve yields, as shown in studies where yields ranged from 6% to 39% depending on conditions .
- Use HPLC to monitor reaction progress and purity (≥95% target) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- 1H/13C NMR : Assign peaks to confirm the pyridine (δ ~8.5–9.0 ppm), thiazole (δ ~7.5–8.0 ppm), and piperidine (δ ~1.5–3.0 ppm) moieties .
- HRMS : Validate molecular weight (e.g., m/z 598 [M+H]+ in similar compounds) .
- HPLC : Ensure ≥98% purity using C18 columns with gradients like 5–95% acetonitrile/water .
Basic: What preliminary biological assays are suitable for evaluating its activity?
Answer:
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer profiling : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Assess kinase (e.g., CDK2) or protease activity using fluorescence-based assays .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Answer:
-
Core modifications :
Substituent Hypothesized Impact Example Pyridine → Phenyl Alters target binding affinity Compare with N-(4-phenylthiazol-2-yl) analogs Cinnamoyl → Acetyl Modifies lipophilicity Test solubility via LogP measurements -
Computational docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values)?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM vs. IC50) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target quantification) .
Advanced: What strategies are effective for identifying its molecular targets in complex biological systems?
Answer:
- Chemical proteomics : Use immobilized compound pull-downs with LC-MS/MS to identify binding proteins .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway perturbations .
- SPR/BLI : Quantify binding kinetics to purified targets (e.g., kinases) .
Advanced: What formulation challenges arise during in vivo studies, and how can they be addressed?
Answer:
- Solubility issues : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) or nanoparticle encapsulation .
- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites for deuteration .
Advanced: How can researchers design robust in vivo efficacy models for this compound?
Answer:
- Xenograft models : Subcutaneous implantation of HCT116 (colorectal cancer) or A549 (lung cancer) in nude mice, dosing at 10–50 mg/kg (IP or oral) .
- PK/PD integration : Measure plasma concentrations via LC-MS and correlate with tumor volume reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
